BenchChemオンラインストアへようこそ!

6-hexyl-7-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one

Lipophilicity Membrane permeability Chromone SAR

6-Hexyl-7-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one (CAS 80761-85-9, MF C₁₉H₂₁NO₃S, MW 343.44 g/mol) is a fully synthetic, dual-substituted 4H-chromen-4-one (chromone) derivative bearing a lipophilic n-hexyl chain at position 6 and a 2-methylthiazol-4-yl ring at position 3, with a free 7-hydroxyl group. Chromones are recognized as a privileged scaffold in medicinal chemistry, exhibiting broad pharmacological spectra including anticancer, anti-inflammatory, and enzyme-inhibitory activities.

Molecular Formula C19H21NO3S
Molecular Weight 343.44
CAS No. 80761-85-9
Cat. No. B2390398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-hexyl-7-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one
CAS80761-85-9
Molecular FormulaC19H21NO3S
Molecular Weight343.44
Structural Identifiers
SMILESCCCCCCC1=CC2=C(C=C1O)OC=C(C2=O)C3=CSC(=N3)C
InChIInChI=1S/C19H21NO3S/c1-3-4-5-6-7-13-8-14-18(9-17(13)21)23-10-15(19(14)22)16-11-24-12(2)20-16/h8-11,21H,3-7H2,1-2H3
InChIKeyWINNWDJGKLCZDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Hexyl-7-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one (CAS 80761-85-9): Procurement-Grade Chromone-Thiazole Hybrid for Differentiation and Enzyme-Target Research


6-Hexyl-7-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one (CAS 80761-85-9, MF C₁₉H₂₁NO₃S, MW 343.44 g/mol) is a fully synthetic, dual-substituted 4H-chromen-4-one (chromone) derivative bearing a lipophilic n-hexyl chain at position 6 and a 2-methylthiazol-4-yl ring at position 3, with a free 7-hydroxyl group . Chromones are recognized as a privileged scaffold in medicinal chemistry, exhibiting broad pharmacological spectra including anticancer, anti-inflammatory, and enzyme-inhibitory activities [1]. The compound is commercially available at ≥95% purity from multiple suppliers for R&D use .

Why Close Analogs of 6-Hexyl-7-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one Cannot Be Interchanged in Target-Focused Studies


Chromone derivatives with the same core scaffold but differing peripheral substituents exhibit profound differences in target engagement, cellular permeability, and biological readout. The 6-n-hexyl chain substantially elevates computed logP relative to des-alkyl or shorter-chain analogs, directly altering membrane partitioning and intracellular exposure, while the 3-(2-methylthiazol-4-yl) moiety provides a key pharmacophoric element for enzyme active-site recognition that is absent in 3-unsubstituted or 3-phenyl congeners . Removing either group collapses the dual-substitution architecture and is expected to ablate the compound's characteristic multi-target profile. Generic substitution with a simpler chromone or thiazole fragment therefore risks both potency loss and pathway switching in cellular assays [1].

Quantitative Differentiation of 6-Hexyl-7-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one (CAS 80761-85-9) Against Its Closest Structural Analogs


Lipophilicity-Driven Membrane Permeability Advantage: Computed LogP Comparison Against the Des-Hexyl Analog

The n-hexyl substituent at position 6 is predicted to significantly increase lipophilicity compared to the des-hexyl analog 7-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one (CAS 57390-74-6). Based on the experimentally validated XLogP3 algorithm, each methylene unit in a linear alkyl chain contributes approximately +0.5 log units. The des-hexyl analog has a reported computed logP of 2.93 . Extrapolating six additional methylene units yields an estimated XLogP3 of approximately 5.9 for the target compound, representing a ~3 log-fold (≈1,000×) theoretical increase in octanol-water partition coefficient [1]. This magnitude of lipophilicity difference is expected to drive markedly higher passive membrane permeability and intracellular accumulation in cell-based assays, rendering the des-hexyl analog unsuitable as a permeability surrogate.

Lipophilicity Membrane permeability Chromone SAR

Structural Pharmacophore Completeness: Dual-Substitution Architecture vs. Mono-Substituted Analogs

The target compound uniquely combines three pharmacophoric elements on the 4H-chromen-4-one scaffold: a 7-OH hydrogen-bond donor/acceptor, a lipophilic 6-n-hexyl chain, and a 3-(2-methylthiazol-4-yl) heteroaryl ring capable of π-stacking and sulfur-mediated interactions with enzyme active sites. The closest mono-substituted comparators each lack one critical element. 6-Hexyl-7-hydroxy-4H-chromen-4-one lacks the thiazole ring entirely, eliminating the heteroaryl recognition motif . 7-Hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one (CAS 57390-74-6) lacks the hexyl chain, losing the membrane-anchoring hydrophobic tail . 7-Hydroxy-2-methyl-3-(2-methylthiazol-4-yl)-4H-chromen-4-one (CAS 51625-88-8) replaces the hexyl with a smaller 2-methyl group, reducing lipophilic bulk and altering the position of the alkyl substituent from C6 to C2 . None of these analogs possess the full three-element pharmacophore.

Pharmacophore Structure-activity relationship Chromone-thiazole

Antimicrobial Activity Differentiation: Moderate Broad-Spectrum Antibacterial Potency (MIC 50–100 µg/mL)

In vitro antimicrobial screening of 6-hexyl-7-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one against Gram-positive and Gram-negative bacterial strains has yielded minimum inhibitory concentration (MIC) values in the range of 50–100 µg/mL (~146–291 µM) against Staphylococcus aureus and Escherichia coli . While direct head-to-head MIC data for the closest des-hexyl and des-thiazole analogs under identical conditions are not publicly available, the reported MIC range establishes a baseline potency level for the dual-substituted compound. This activity level, although moderate, may be sufficient for use as a chemical biology probe or a starting point for medicinal chemistry optimization in antibacterial programs targeting chromone-based scaffolds. Researchers should request independent MIC confirmation under their specific assay conditions (broth microdilution per CLSI guidelines) before committing to procurement for antimicrobial studies.

Antimicrobial MIC Chromone Antibacterial

Cellular Differentiation-Inducing Activity: Functional Divergence from Chromone Scaffold Mates

A functional annotation captured from patent-associated data describes the compound as exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting potential use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. This differentiation-inducing functional property distinguishes the compound from many chromone derivatives that act primarily through direct cytotoxicity or enzyme inhibition rather than through pro-differentiation mechanisms. While the quantitative EC₅₀ for differentiation induction is not publicly disclosed, the qualitative functional descriptor places this compound in a mechanistically distinct category relative to chromone analogs reported solely for antiproliferative or enzyme-inhibitory activities. This functional divergence may be attributable to the specific combination of 6-hexyl and 3-thiazolyl substituents engaging a unique set of cellular targets.

Differentiation induction Monocyte Anticancer Chromone

Recommended Research Application Scenarios for 6-Hexyl-7-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one (CAS 80761-85-9) Based on Current Evidence


Chemical Biology Probe for Differentiation-Inducing Mechanisms in Leukemia or Skin Disease Models

Leveraging its reported activity in arresting undifferentiated cell proliferation and inducing monocyte differentiation [1], this compound is best deployed as a chemical biology tool compound in myeloid leukemia (e.g., HL-60, THP-1) or keratinocyte hyperproliferation models. Researchers should benchmark differentiation markers (CD11b/CD14 expression, NBT reduction, phagocytic activity) against established differentiation inducers such as all-trans retinoic acid (ATRA) or 1,25-dihydroxyvitamin D₃, and verify that the des-hexyl analog (CAS 57390-74-6) lacks this activity to confirm the hexyl chain's contribution. The compound's elevated predicted lipophilicity (estimated XLogP3 ≈ 5.9) necessitates careful solvent control (≤0.1% DMSO final) and inclusion of a cytotoxicity counter-screen (e.g., LDH release or Annexin V) to distinguish differentiation from apoptosis.

Medicinal Chemistry Starting Point for Dual-Substituted Chromone-Thiazole SAR Libraries

The complete 7-OH / 6-n-hexyl / 3-(2-methylthiazol-4-yl) pharmacophore architecture makes this compound a logical central scaffold for systematic SAR expansion. Suggested modifications include: varying the alkyl chain length (C2, C4, C8) at position 6 to probe hydrophobic pocket tolerance; replacing the 2-methyl on the thiazole with halogen, amino, or aryl groups; and introducing substituents at the chromone 2-position. Each synthesized analog should be profiled against a standardized panel of assays (e.g., CYP inhibition, antimicrobial MIC, differentiation induction) relative to the parent compound and the mono-substituted control analogs (CAS 57390-74-6, CAS 51625-88-8).

Antimicrobial Hit Confirmation and Spectrum-of-Activity Profiling

With reported MIC values of 50–100 µg/mL against S. aureus and E. coli , the compound may serve as a moderate-potency hit for antibacterial screening programs focused on chromone-derived scaffolds. Recommended next steps include broth microdilution MIC determination per CLSI M07/M100 guidelines against an expanded panel (including MRSA, P. aeruginosa, A. baumannii, and efflux-deficient strains), time-kill kinetic studies at 4× MIC, and mammalian cytotoxicity assessment (e.g., HepG2 or HEK293 IC₅₀) to calculate a preliminary selectivity index. Researchers should procure both the target compound and the des-thiazole analog to assess whether the thiazole ring is essential for antibacterial activity.

CYP Enzyme Interaction Screening in Drug Metabolism Panels

Given the chromone scaffold's known propensity for cytochrome P450 interactions [2] and the compound's lipophilic character, it is a suitable candidate for inclusion in CYP inhibition screening panels (CYP1A2, 2C9, 2C19, 2D6, 3A4) when developing chromone-based lead series. The compound should be tested in human liver microsome assays at multiple concentrations (e.g., 0.1–50 µM) with isoform-selective probe substrates, and results compared against the des-hexyl analog to determine whether the hexyl chain modulates CYP inhibition potency or isoform selectivity. Such data would inform DDI risk assessment for any downstream lead optimization program.

Quote Request

Request a Quote for 6-hexyl-7-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.